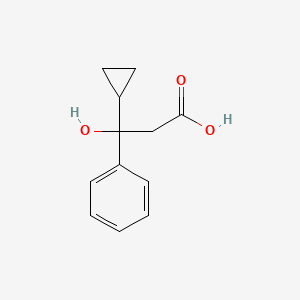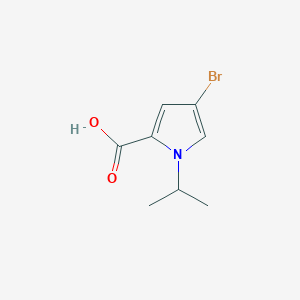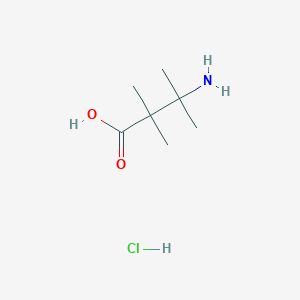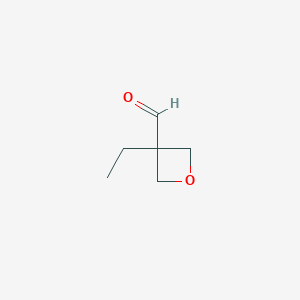
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid
Descripción general
Descripción
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid is a chemical compound with the CAS Number: 95769-79-2 . It has a molecular weight of 206.24 and is typically in powder form . This compound belongs to the class of organic compounds known as phenylpropanoic acids , which are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The IUPAC name for this compound is 3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid . The InChI code is 1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 206.24 . It is typically in powder form and is stored at room temperature .Aplicaciones Científicas De Investigación
Chemo-enzymatic Synthesis
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid has been explored for its potential as a precursor for optically pure pharmaceutical compounds like tomoxetine hydrochloride and fluoxetine hydrochloride, which are known antidepressants. Research has delved into the chemo-enzymatic preparation of its chiral form, (S)-3-hydroxy-3-phenylpropanoic acid, employing Porcine pancreas lipase (PPL) as a biocatalyst. The study aimed to optimize reaction conditions such as temperature, pH, and solvents to enhance conversion degree and enantiomeric excess, demonstrating its potential in the practical preparation of chiral β-hydroxy acids Zhao, Ma, Fu, & Zhang, 2014.
Biotechnological Production
The compound also finds relevance in the biotechnological production of 3-hydroxypropanoic acid (3-HP), a valuable platform chemical with numerous industrial applications, including the production of bioplastics. The synthesis of 3-HP from renewable resources and its application in industrial chemical production like acrylic acid and its derivatives have been extensively studied. Advances in metabolic engineering and synthetic biology have led to more efficient bio-production methods, although challenges remain in achieving industrially viable production levels Jers, Kalantari, Garg, & Mijakovic, 2019.
Catalytic Chemical Methods
Research has also highlighted the significance of 3-hydroxypropionic acid (3-HP) as a potential building block for organic synthesis and high-performance polymers. Despite the efforts through biological and chemical routes, a large-scale process for 3-HP production is yet to be developed. However, recent advancements in eco-sustainable processes and catalytic chemical methods show potential in addressing this challenge Pina, Falletta, & Rossi, 2011.
Safety And Hazards
The compound has several hazard statements including H302, H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
3-cyclopropyl-3-hydroxy-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-11(14)8-12(15,10-6-7-10)9-4-2-1-3-5-9/h1-5,10,15H,6-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZPRCDDDTTZRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-3-hydroxy-3-phenylpropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2,4-dichloro-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1523358.png)
![{2-[2-(Dimethylamino)ethoxy]pyridin-3-yl}methanamine](/img/structure/B1523363.png)


![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1523366.png)

![2-(Iodomethyl)bicyclo[2.2.1]heptane](/img/structure/B1523369.png)


![tert-Butyl 3-cyano-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1523373.png)

